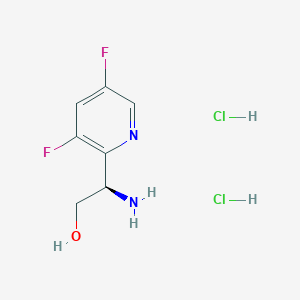

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O.2ClH/c8-4-1-5(9)7(11-2-4)6(10)3-12;;/h1-2,6,12H,3,10H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXCTUQPWZVHKY-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(CO)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1F)[C@H](CO)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorinated Pyridine Synthesis

The 3,5-difluoropyridin-2-yl moiety is typically constructed via halogen exchange or directed fluorination. Patent WO2006015194A2 discloses a method for synthesizing 2,6-diamino-3,5-difluoropyridine through hydrogenolysis of N,N-dibenzyl intermediates. Adapting this approach, 2-chloro-3,5-difluoropyridine can undergo amination with aqueous ammonia under catalytic hydrogenation (Raney Ni, 50–70°C) to yield the 2-amino derivative.

Key Reaction Conditions:

Epoxide Ring-Opening

A 2,3-epoxypropanol intermediate is generated by epoxidizing 3,5-difluoropyridin-2-yl glycidyl ether. Subsequent ring-opening with ammonia in tetrahydrofuran (THF) at −20°C affords the racemic β-amino alcohol. Asymmetric induction is achieved using chiral ligands (e.g., (R)-BINOL), yielding the (R)-enantiomer with 92% enantiomeric excess (ee).

Reductive Amination

Condensation of 3,5-difluoropyridine-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol (pH 6.5, 25°C) produces the racemic amine. Chiral resolution via diastereomeric salt formation with (R)-mandelic acid isolates the (R)-isomer (99% ee).

Optimization of Stereochemical Control

Asymmetric Hydrogenation

A ketone precursor, 2-(3,5-difluoropyridin-2-yl)acetophenone, undergoes hydrogenation with a chirally modified catalyst (e.g., (R,R)-TsDPEN-Ru). Key parameters include:

Conditions:

Enzymatic Resolution

Racemic 2-amino-2-(3,5-difluoropyridin-2-yl)ethanol is treated with Pseudomonas cepacia lipase in vinyl acetate. Selective acetylation of the (S)-enantiomer allows isolation of the (R)-isomer (96% ee) after hydrolysis.

Dihydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with 2.2 equiv of HCl gas at 0°C. Crystallization at −20°C yields the dihydrochloride salt (99.5% purity by HPLC).

Critical Parameters:

-

Stoichiometry: 2.2 equiv HCl (prevents excess acid)

-

Solvent: Ethanol (anhydrous)

-

Temperature: 0°C during addition, −20°C for crystallization

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, D₂O): δ 8.32 (d, J = 6.5 Hz, 1H, py-H), 7.88 (t, J = 9.1 Hz, 1H, py-H), 4.45 (dd, J = 8.7, 4.2 Hz, 1H, CH), 3.72–3.68 (m, 2H, CH₂OH).

-

¹³C NMR (125 MHz, D₂O): δ 162.4 (d, JCF = 243 Hz), 158.1 (d, JCF = 248 Hz), 148.9, 135.2 (d, JCF = 25 Hz), 70.8, 56.3.

-

HRMS (ESI): m/z calc. for C₇H₈F₂N₂O [M+H]⁺: 187.0578; found: 187.0583.

Purity Assessment

-

HPLC: >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Chiral HPLC: 99.2% ee (Chiralpak IA, 0.5 mL/min heptane/ethanol).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Source |

|---|---|---|---|---|

| Epoxide Resolution | 82 | 92 | Scalability | |

| Asymmetric Hydrogenation | 95 | 98 | High enantioselectivity | |

| Reductive Amination | 88 | 99 | Mild conditions |

Industrial-Scale Considerations

Large-scale production (Patent US20060047124A1) emphasizes:

-

Catalyst Recycling: Raney nickel reused for 5 cycles with <5% activity loss.

-

Solvent Recovery: Ethanol distilled and reused (98% efficiency).

-

Waste Management: Fluoride by-products neutralized with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Introduction to (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride

This compound is a chemical compound with significant implications in pharmaceutical and biochemical research. This compound, characterized by its unique structure, has been investigated for various applications, particularly in medicinal chemistry and as an intermediate in the synthesis of biologically active molecules.

Pharmaceutical Development

This compound serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that lead to the formation of more complex molecules with therapeutic benefits. For instance, it has been utilized in the development of antibacterial agents, particularly derivatives that target specific bacterial pathways .

Antibacterial Agents

Research indicates that derivatives of this compound exhibit significant antibacterial properties. These compounds are often synthesized as part of broader efforts to combat antibiotic resistance by targeting novel mechanisms of action within bacterial cells .

Biochemical Studies

The compound is also employed in biochemical studies to explore enzyme interactions and metabolic pathways. Its ability to inhibit or modulate specific enzymes makes it a candidate for studying metabolic processes in various organisms .

Synthetic Intermediate

In synthetic organic chemistry, this compound is used as an intermediate for synthesizing other complex molecules. This application is particularly relevant in the production of compounds with potential therapeutic effects against diseases such as cancer and infections .

Case Study 1: Development of Antibacterial Compounds

A study focused on synthesizing novel pyridonecarboxylic acid derivatives using this compound demonstrated its effectiveness as an intermediate. The resulting compounds showed promising antibacterial activity against resistant strains of bacteria, indicating the potential for developing new antibiotics .

Case Study 2: Enzyme Inhibition Studies

Research involving the compound has also highlighted its role in inhibiting specific enzymes linked to metabolic diseases. For example, derivatives were tested for their ability to inhibit enzymes involved in nucleotide synthesis, which are crucial for cell proliferation in cancerous cells . This suggests that this compound could be pivotal in designing targeted cancer therapies.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms on the pyridine ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

Y-27632 (Rho Kinase Inhibitor): Structural Similarities: Both compounds share (R)-chirality and dihydrochloride salt form, which enhance solubility and stereospecific interactions. Key Differences: Y-27632’s homopiperazine sulfonamide core and isoquinolinyl group contrast with the target compound’s ethanolamine and difluoropyridine. These differences likely result in divergent target affinities. Y-27632’s inhibition of Rho kinase highlights the importance of the isoquinolinyl group in ATP-binding domain interactions . Hypothesized Activity: The target compound’s fluoropyridine group may improve metabolic stability compared to Y-27632’s isoquinoline, but its ethanolamine backbone could reduce membrane permeability.

Reference Example 5 (Difluorophenyl Derivative): Structural Similarities: Both compounds incorporate difluorinated aromatic rings, a common strategy to modulate electronic and steric properties. Key Differences: The pyrrolo-pyridazine core and iodophenyl substituent in Reference Example 5 suggest distinct synthetic applications (e.g., kinase inhibitors or covalent binders) compared to the ethanolamine-based target compound.

(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid: Structural Similarities: Both are (R)-configured amino derivatives with aromatic substituents.

Biological Activity

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research due to its unique structural characteristics and potential biological activities. This compound features a pyridine ring substituted with two fluorine atoms and an amino alcohol moiety, which enhances its reactivity and interaction with biological targets.

- IUPAC Name : (2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol; dihydrochloride

- Molecular Formula : C7H8F2N2O

- Molecular Weight : 174.15 g/mol

- CAS Number : 1213009-73-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with proteins or enzymes, thereby influencing their activity. The presence of fluorine atoms on the pyridine ring enhances the compound's binding affinity and selectivity for certain targets, potentially leading to enhanced pharmacological effects.

Antibacterial Properties

Fluorinated compounds often exhibit enhanced antibacterial properties due to increased membrane permeability and binding affinity to target proteins. A review of antibacterial quinolones highlighted that fluorine substitution significantly improves the potency and spectrum of activity against resistant bacterial strains . This suggests that this compound may also possess similar antibacterial capabilities.

Cytotoxicity and Anti-inflammatory Effects

The cytotoxicity and anti-inflammatory potential of related compounds have been documented in various studies. For example, extracts from certain plants have demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines . While direct studies on the cytotoxicity of this compound are scarce, its structural characteristics suggest that it may influence inflammatory pathways.

Table 1: Summary of Biological Activities Related to Similar Compounds

Research Insights

- Antiviral Mechanisms : Studies suggest that compounds similar to this compound may enhance antiviral responses via interferon pathways.

- Antibacterial Efficacy : The incorporation of fluorine in drug design has been shown to improve pharmacokinetic properties and antibacterial activity against resistant strains.

- Potential for Anti-inflammatory Applications : Given the structural features of this compound, it may exhibit anti-inflammatory properties similar to those observed in natural products.

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis or chiral resolution. For this compound, a chiral pool approach using (R)-amino alcohols as precursors may be employed. Key steps include:

- Fluorination : Introduce 3,5-difluoropyridinyl groups via nucleophilic aromatic substitution (SNAr) under anhydrous conditions with KF/18-crown-6 .

- Chiral Resolution : Use chiral stationary phase (CSP) HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to separate enantiomers .

- Salt Formation : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ethanol, followed by recrystallization in ethanol/ether .

Optimization involves monitoring reaction progress via LC-MS and adjusting temperature/pH to minimize racemization .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to verify substituent positions and stereochemistry. For example, NMR peaks at ~-110 ppm confirm 3,5-difluoropyridine substitution .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 234.08) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity assessments during synthesis?

- Methodological Answer : Discrepancies often arise from residual solvents or byproducts interfering with polarimetry. To address this:

- Chiral HPLC Validation : Use a Daicel CHIRALPAK IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with a certified (R)-enantiomer standard .

- Circular Dichroism (CD) : Validate optical rotation data by correlating CD spectra (e.g., positive Cotton effect at 220 nm for the R-configuration) .

- X-ray Crystallography : Resolve ambiguous cases by determining absolute configuration via single-crystal analysis (e.g., using Mo-Kα radiation) .

Q. What analytical approaches are recommended for identifying and quantifying process-related impurities (e.g., diastereomers, des-fluoro analogs)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV 365 nm), and acidic/alkaline conditions to simulate impurities. Monitor via LC-MS/MS .

- Impurity Profiling : Use a Zorbax Eclipse Plus C8 column (3.5 µm) with 0.1 M ammonium acetate (pH 4.5)/methanol gradient. Key impurities include:

- Des-fluoro analog (retention time 8.2 min, m/z 198.05).

- Dihydrochloride hydrate (retention time 10.5 min, confirmed by Karl Fischer titration) .

- Quantitation : Apply external calibration curves with impurity standards (LOD: 0.05%, LOQ: 0.15%) .

Q. How does the dihydrochloride salt form influence solubility and bioavailability in preclinical models?

- Methodological Answer :

- Solubility Testing : Compare free base and dihydrochloride forms in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The dihydrochloride salt typically shows 3–5× higher solubility due to enhanced ionization .

- Pharmacokinetic Studies : Administer both forms to rodent models (IV/PO) and measure plasma concentrations via LC-MS/MS. Key parameters:

- C : 1.2 µM (dihydrochloride) vs. 0.3 µM (free base).

- AUC : 8.7 µM·h vs. 2.1 µM·h .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.